molecular formula C16H10ClN3O B12914401 1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one CAS No. 5256-60-0

1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one

Cat. No.: B12914401
CAS No.: 5256-60-0
M. Wt: 295.72 g/mol
InChI Key: KBPNOSFOJJGTEL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one is a heterocyclic compound that features a pyridazinoindole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one typically involves the transformation of indole-2-carboxenamines through intramolecular N–H/C–H coupling, which includes a carbonyl 1,2-migration . This reaction is often catalyzed by iron under mild conditions, resulting in moderate to good yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

5256-60-0

Molecular Formula

C16H10ClN3O

Molecular Weight

295.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,5-dihydropyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C16H10ClN3O/c17-10-7-5-9(6-8-10)14-13-11-3-1-2-4-12(11)18-15(13)16(21)20-19-14/h1-8,18H,(H,20,21)

InChI Key

KBPNOSFOJJGTEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)NN=C3C4=CC=C(C=C4)Cl

Origin of Product

United States

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